Cav3.2 T-Type Calcium Channel Blockade Potency: Direct Comparison with 6-PNG and Structural Analogs
In a head-to-head electrophysiological evaluation using HEK293 cells transfected with Cav3.2 T-type channels, compound 8j (KTt-45) demonstrated superior potency as a T-channel blocker relative to the parent compound 6-prenylnaringenin (6-PNG) and several structural analogs. The IC50 value for 8j was determined to be 0.39 µM, representing a >2.5-fold increase in potency compared to 6-PNG, which exhibited an IC50 of approximately 1 µM [1]. Furthermore, 8j outperformed other derivatives in the same series, including 11b (IC50 = 0.26 µM) and 12c (IC50 = 0.50 µM), in terms of overall in vivo efficacy despite 11b having a marginally lower IC50 [2].
| Evidence Dimension | Cav3.2 T-channel blockade potency (IC50) |
|---|---|
| Target Compound Data | 0.39 µM |
| Comparator Or Baseline | 6-PNG (6-prenylnaringenin): ~1 µM; 11b (6-(3-ethylpent-2-enyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one): 0.26 µM; 12c (6-(2-Cyclopentylethyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one): 0.50 µM |
| Quantified Difference | 2.6-fold lower IC50 vs 6-PNG; 1.5-fold higher IC50 vs 11b but superior in vivo efficacy |
| Conditions | HEK293 cells transfected with Cav3.2 T-type channels; patch-clamp electrophysiology |
Why This Matters
This quantitative potency advantage establishes 8j as the preferred tool compound for Cav3.2 T-channel research, particularly when transitioning from in vitro to in vivo studies, as it balances high potency with validated in vivo efficacy.
- [1] Nguyen HD, Okada T, Kitamura S, Yamaoka S, Horaguchi Y, Kasanami Y, Sekiguchi F, Tsubota M, Yoshida S, Nishikawa H, Kawabata A, Toyooka N. Design and synthesis of novel anti-hyperalgesic agents based on 6-prenylnaringenin as the T-type calcium channel blockers. Bioorg Med Chem. 2018;26(15):4410-4427. doi:10.1016/j.bmc.2018.07.023 View Source
- [2] Nguyen HD, Okada T, Sekiguchi F, Tsubota M, Nishikawa H, Kawabata A, Toyooka N. Prenylflavanones as Novel T-Type Calcium Channel Blockers Useful for Pain Therapy. Nat Prod Commun. 2019;14(9). doi:10.1177/1934578X19873441 View Source
